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Core Science & Biosynthesis

Foundational

Stereochemistry of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride

Title: Stereochemical Architecture and Synthetic Methodologies of ((2S,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride: A Comprehensive Guide Abstract The functionalization of saturated nitrogen heterocycles is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereochemical Architecture and Synthetic Methodologies of ((2S,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride: A Comprehensive Guide

Abstract The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Among these, ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 1881275-87-1) has emerged as a highly versatile, stereochemically dense chiral building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors used in oncology and tissue remodeling therapies[1]. This whitepaper provides an in-depth technical analysis of its stereochemical properties, a self-validating synthetic protocol, and the analytical frameworks required to ensure high enantiomeric and diastereomeric fidelity.

Stereochemical Architecture & Conformational Dynamics

The morpholine ring is a non-planar, six-membered heterocycle that adopts a chair conformation to minimize torsional strain and steric hindrance. The introduction of contiguous stereocenters at C2 and C3 creates a complex conformational landscape.

Cahn-Ingold-Prelog (CIP) Priority Nuances

Assigning the (2S,3S) absolute configuration requires strict adherence to CIP priority rules, which contain a common pitfall at the C3 position:

  • At C2 (2S): The priorities are O1 > C3 > CH 3​ > H. With the lowest priority group (H) pointing away, the sequence O1 → C3 → CH 3​ traces a counterclockwise path.

  • At C3 (3S): The priorities are N4 > C2 > CH 2​ OH > H.

    • Causality of Priority: Many chemists mistakenly assign the hydroxymethyl group (-CH 2​ OH) a higher priority than C2. However, C2 is bonded to (O, C, H), whereas the hydroxymethyl carbon is bonded to (O, H, H). Because Carbon has a higher atomic number than Hydrogen, C2 takes priority over the hydroxymethyl group .

CIP C3 C3 Stereocenter (3S) Configuration P1 Priority 1 -NH- (N4) C3->P1 P2 Priority 2 -CH(CH3)O- (C2) Wins due to (O, C, H) C3->P2 P3 Priority 3 -CH2OH Loses due to (O, H, H) C3->P3 P4 Priority 4 -H C3->P4

Caption: CIP Priority assignment logic for the C3 stereocenter of the morpholine ring.

Rationale for the Hydrochloride Salt

The free base of ((2S,3S)-2-Methylmorpholin-3-yl)methanol is prone to N-oxidation and can act as an ambient nucleophile, leading to unwanted dimerization or degradation over time. Converting it to the hydrochloride salt locks the secondary amine (N4) in a protonated, non-nucleophilic state. This ensures long-term shelf stability, prevents epimerization at the C3 position, and standardizes its solubility profile in polar protic solvents for downstream coupling reactions[2].

Rational Synthetic Design: A Self-Validating Protocol

To achieve >99% enantiomeric excess (ee) and strict diastereocontrol, a de novo asymmetric synthesis from a chiral pool precursor is preferred over racemic resolution. The following protocol utilizes (2S,3S)-2-aminobutane-1,3-diol as the stereochemical anchor.

Step-by-Step Methodology
  • Primary Hydroxyl Protection:

    • Procedure: Dissolve (2S,3S)-2-aminobutane-1,3-diol in anhydrous DMF. Add 1.1 eq of TBDMS-Cl and 2.0 eq of imidazole at 0 °C. Stir for 4 hours.

    • Causality: The primary alcohol is sterically less hindered and more nucleophilic than the secondary alcohol. Protecting it ensures that the subsequent cyclization exclusively involves the secondary hydroxyl, dictating the regiochemistry of the morpholine ring.

  • N-Acylation:

    • Procedure: To the protected intermediate in DCM, add 1.2 eq of Et 3​ N followed by dropwise addition of 1.05 eq of chloroacetyl chloride at -78 °C.

    • Causality: Operating at cryogenic temperatures prevents unwanted O-acylation of the secondary hydroxyl group, ensuring strict N-selectivity.

  • Intramolecular Cyclization:

    • Procedure: Dissolve the N-chloroacetyl intermediate in anhydrous THF. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil) at 0 °C. Heat to 50 °C for 6 hours.

    • Causality: The strong base deprotonates the secondary hydroxyl, which undergoes an intramolecular S N​ 2 displacement of the primary chloride. This forms a morpholin-5-one intermediate while perfectly retaining the (2S,3S) stereocenters.

  • Amide Reduction:

    • Procedure: Treat the morpholin-5-one with 3.0 eq of Borane-THF (BH 3​ ·THF) complex at reflux for 12 hours. Quench carefully with MeOH.

    • Causality: BH 3​ is chosen over LiAlH 4​ because it is highly chemoselective for amides and will not cleave the TBDMS ether prematurely or cause base-catalyzed epimerization.

  • Global Deprotection & Salt Formation:

    • Procedure: Dissolve the reduced product in 4M HCl in dioxane. Stir at room temperature for 2 hours. Evaporate the solvent and recrystallize from EtOH/Et 2​ O.

    • Causality: The anhydrous HCl simultaneously cleaves the TBDMS protecting group and protonates the morpholine nitrogen, yielding the final API-grade hydrochloride salt in a single, elegant step.

Synthesis SM (2S,3S)-2-Aminobutane-1,3-diol Step1 Primary OH Protection (TBDMS-Cl, Imidazole) SM->Step1 Step2 N-Acylation (Chloroacetyl Chloride, Et3N) Step1->Step2 Step3 Intramolecular Cyclization (NaH, THF) -> Morpholin-5-one Step2->Step3 Regioselective O-alkylation Step4 Amide Reduction (BH3·THF) Step3->Step4 Final Global Deprotection & Salt Formation (4M HCl in Dioxane) Step4->Final Product ((2S,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride Final->Product

Caption: Five-step stereoretentive synthetic workflow for ((2S,3S)-2-Methylmorpholin-3-yl)methanol HCl.

Analytical Validation & Quality Control

To guarantee the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of the synthesized batch, the compound must undergo a rigorous, multi-modal analytical validation matrix. The table below summarizes the quantitative data parameters required for batch release.

Analytical TechniqueTarget ParameterExpected Observation / Acceptance Criteria
1 H NMR (D 2​ O, 400 MHz) Diastereomeric PurityDistinct 3J coupling constants for H2-H3. The dihedral angle dictates J -values via the Karplus equation; absence of minor diastereomer peaks confirms >98% de.
13 C NMR (D 2​ O, 100 MHz) Structural Integrity6 distinct carbon signals. C2 and C3 chemical shifts are highly sensitive to their relative stereochemistry.
Chiral HPLC Enantiomeric Excess (ee)>99% ee. Analyzed on a Daicel Chiralpak AD-H column using a Hexane/Isopropanol isocratic gradient.
X-Ray Crystallography Absolute ConfigurationAnomalous dispersion (Flack parameter 0) definitively confirms the absolute (2S,3S) spatial arrangement.
Karl Fischer Titration Moisture Content< 0.5% w/w. (The HCl salt is hygroscopic; strict moisture control is required for accurate stoichiometric coupling).

Pharmaceutical Applications

The unique spatial geometry of ((2S,3S)-2-Methylmorpholin-3-yl)methanol makes it an invaluable vector in structure-based drug design. By incorporating this morpholine derivative into larger scaffolds, medicinal chemists can precisely control the trajectory of hydrogen-bond donors (via the -CH 2​ OH group) and tune the lipophilicity and metabolic stability of the molecule (via the C2 methyl group).

Notably, this specific stereoisomer is utilized as a critical intermediate in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. These complex molecules function as potent inhibitors of Prolyl endopeptidase fibroblast activation protein (FAP) , a transmembrane serine protease heavily implicated in tissue remodeling, healing, and the tumor microenvironment of various cancers[3],[1].

References

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) - Google Patents. (Details the application of 2-methylmorpholin-3-yl)methanol in the synthesis of FAP inhibitors).[1] URL:[Link]

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Exploratory

Advanced Methodologies in the Enantioselective Synthesis of Chiral Morpholines

The Pharmacological Imperative Chiral morpholines are privileged heterocyclic scaffolds in modern drug discovery. Their unique physicochemical properties—specifically their ability to improve aqueous solubility, enhance...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative

Chiral morpholines are privileged heterocyclic scaffolds in modern drug discovery. Their unique physicochemical properties—specifically their ability to improve aqueous solubility, enhance metabolic stability, and facilitate blood-brain barrier (BBB) permeability—make them indispensable in medicinal chemistry. The precise stereochemical configuration of the morpholine ring is often the defining factor in therapeutic efficacy. For instance, in the development of neurokinin-1 (NK-1) receptor antagonists like Aprepitant, and in the optimization of highly selective D4 dopamine receptor antagonists, enantiopreference dictates both target affinity and off-target safety profiles.

Historically, accessing these enantioenriched N,O-heterocycles relied on chiral-pool starting materials, which severely limited structural diversity. Today, advanced asymmetric catalysis provides atom-economical, de novo routes to both C2- and C3-substituted chiral morpholines.

Strategies Root Chiral Morpholine Synthesis C2 C2-Substituted Root->C2 C3 C3-Substituted Root->C3 Org Organocatalytic α-Chlorination (Lindsley et al.) C2->Org Hydro Asymmetric Hydrogenation (Zhang et al.) C2->Hydro Tandem Tandem Hydroamination / ATH (Schafer et al.) C3->Tandem Rearrange Aza-Benzilic Rearrangement (He et al.) C3->Rearrange

Logical classification of chiral morpholine synthesis strategies.

Strategic Pathways & Mechanistic Causality

The synthesis of chiral morpholines is broadly categorized by the position of the stereocenter (C2 adjacent to oxygen, or C3 adjacent to nitrogen) and the timing of asymmetric induction (before or after cyclization)[1].

C2-Functionalization via Organocatalytic Trapping

The developed a robust 5-step methodology for C2-functionalized morpholines starting from achiral aldehydes. The core mechanistic challenge in this route is the configurational instability of the intermediate α-chloroaldehyde, which rapidly racemizes at room temperature.

The Causal Solution: To prevent the erosion of enantiomeric excess (ee), the protocol employs an in situ reduction using InCl₃/NaBH₄ immediately following the MacMillan organocatalytic α-chlorination. This chemical choice reduces the transient α-chloroaldehyde into a bench-stable β-chloroalcohol, effectively "locking in" the stereocenter. Subsequent conversion of the hydroxyl to a leaving group, followed by Sₙ2 displacement with an amino alcohol and base-induced cyclization, yields the protected C2-chiral morpholine without stereochemical leakage[2][3].

C3-Functionalization via Tandem Hydroamination/ATH

Traditional stepwise syntheses suffer from poor atom economy. The resolved this by engineering a one-pot tandem sequential reaction. An aminoalkyne substrate first undergoes a Ti-catalyzed hydroamination to form a cyclic imine, which is subsequently reduced via Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori–Ikariya catalyst.

The Causal Solution: The remarkable enantioselectivity (>95% ee) achieved in the ATH step is not merely a function of steric bulk. Mechanistic studies reveal that a highly specific hydrogen-bonding interaction occurs between the morpholine's ring oxygen and the[(S,S)-Ts-DPEN] ligand of the Ru complex. This non-covalent interaction anchors the transition state, rigidly dictating the trajectory of the hydride delivery to the C=N bond[4][5].

Workflow1 A Aminoalkyne Substrate B Ti-Catalyzed Hydroamination A->B C Cyclic Imine Intermediate B->C D Ru-Catalyzed ATH C->D E C3-Chiral Morpholine D->E

Sequential one-pot tandem workflow for C3-substituted morpholines.

Direct C2-Reduction via Large Bite-Angle Hydrogenation

While asymmetric hydrogenation of endocyclic double bonds is well-established for piperidines, applying this to 2-substituted dehydromorpholines remained an unsolved challenge until . The difficulty lies in the electronic richness and severe steric congestion of the enol ether-like double bond, which prevents standard transition-metal catalysts from binding effectively.

The Causal Solution: Zhang's team utilized a bisphosphine-rhodium (SKP-Rh) complex characterized by an unusually large bite angle. This geometric feature widens the chiral pocket of the catalyst, accommodating the bulky dehydromorpholine substrate while maintaining the rigid facial discrimination required to achieve up to 99% ee during the hydride transfer[1][6].

Mechanism Substrate 2-Substituted Dehydromorpholine Complex Substrate-Catalyst Coordination Substrate->Complex Catalyst Rh-Bisphosphine Complex (Large Bite Angle) Catalyst->Complex Steric accommodation TS Stereocontrolled Hydride Transfer Complex->TS H2 addition Product C2-Chiral Morpholine (up to 99% ee) TS->Product Reductive elimination

Mechanistic pathway of Rh-catalyzed asymmetric hydrogenation.

De Novo C3-Morpholinones via Aza-Benzilic Rearrangement

For the synthesis of morpholinones (oxidized morpholine derivatives), introduced a groundbreaking Aza-Benzilic ester rearrangement.

The Causal Solution: Under chiral phosphoric acid catalysis, an initial [4+2] heteroannulation between arylglyoxals and 2-(arylamino)ethan-1-ols forms an oxazolidine. The acidic environment forces this intermediate to act as a reservoir for a cyclic α-iminium hemiacetal, which undergoes a 1,2-aryl/alkyl shift. The chiral Brønsted acid controls the facial selectivity of this migration, forming three chemical bonds and one stereocenter concurrently[7][8].

Quantitative Performance Matrix

The following table summarizes the operational metrics of the discussed methodologies, allowing researchers to select the appropriate route based on target substitution and required enantiopurity.

MethodologyCatalyst SystemSubstitutionYield RangeEnantiomeric Excess (ee)Key Advantage
Organocatalytic De Novo MacMillan Catalyst / NaBH₄C235–60% (Overall, 5 steps)75–98%Utilizes abundant, achiral aldehyde starting materials.
Tandem Hydroamination/ATH Ti-bis(amidate) / Ru-Ts-DPENC365–90%>95%One-pot procedure; high atom economy; scalable.
Asymmetric Hydrogenation SKP-Rh (Large bite angle)C2>95%Up to 99%Unprecedented direct reduction of congested C2 double bonds.
Aza-Benzilic Rearrangement Chiral Phosphoric AcidC3 (Morpholinones)70–92%85–96%Rapid domino [4+2] heteroannulation from linear precursors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory in-process analytical checkpoints.

Protocol A: Tandem Hydroamination and ATH for C3-Morpholines (Schafer Method)

Designed for the conversion of ether-containing aminoalkynes to C3-substituted morpholines.

  • Hydroamination Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the aminoalkyne substrate (1.0 equiv) and the bis(amidate)bis(amido)Ti precatalyst (5 mol %). Dissolve in anhydrous toluene (0.5 M).

  • Cyclization: Heat the mixture to 110 °C for 12–24 hours.

  • Validation Checkpoint 1 (Self-Validation): Cool the reaction and analyze a 50 µL aliquot via ¹H NMR. The complete disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of the cyclic imine resonance confirms successful hydroamination. Do not proceed to ATH if starting material exceeds 5%.

  • Solvent Swap & ATH: Remove toluene in vacuo. Redissolve the crude imine in a 5:2 mixture of formic acid/triethylamine. Add the RuCl catalyst (1 mol %).

  • Reduction: Stir at room temperature for 14 hours.

  • Validation Checkpoint 2 (Self-Validation): Monitor by TLC (ninhydrin stain). The imine spot should be fully consumed, replaced by a highly polar amine spot.

  • Isolation: Quench with saturated aqueous Na₂CO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography. Determine ee via chiral HPLC against a racemic standard.

Protocol B: Asymmetric Hydrogenation of Dehydromorpholines (Zhang Method)

Designed for the direct C2-reduction of highly congested endocyclic enol ethers.

  • Catalyst Activation: In a glovebox, add the chiral SKP bisphosphine ligand (1.1 mol %) and [Rh(COD)₂]BF₄ (1.0 mol %) to a dried Schlenk tube. Inject anhydrous, degassed dichloromethane (DCM) and stir for 30 minutes at room temperature.

    • Visual Cue: The solution will undergo a distinct color change indicating active catalyst formation.

  • Reaction Assembly: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (1.0 equiv) in anhydrous DCM. Transfer both the substrate and the active catalyst solution into a stainless-steel autoclave via cannula to strictly exclude oxygen.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Validation Checkpoint (Self-Validation): Monitor the hydrogen pressure gauge. A stabilization of pressure after the initial drop indicates reaction completion. Post-reaction, perform a crude ¹H NMR to verify the complete disappearance of the endocyclic alkene protons (~6.0 ppm).

  • Purification: Vent the hydrogen gas safely. Concentrate the mixture under reduced pressure and pass through a short pad of silica to remove the Rh-complex. Analyze via Chiral Supercritical Fluid Chromatography (SFC) to determine ee.

References

  • Zhang, W., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 12, 15603-15608.[Link]

  • Lindsley, C. W., et al. (2012). "A General, Enantioselective Synthesis of Protected Morpholines and Piperazines." Organic Letters, 14(11), 2874–2877.[Link]

  • Schafer, L. L., et al. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 81(19), 8696–8709.[Link]

  • He, Y.-P., et al. (2021). "Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement." Journal of the American Chemical Society, 143(19), 7479–7488.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride in Cell Culture

Introduction ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 1881275-87-1) is a synthetic organic compound featuring a methyl-substituted morpholine methanol core.[1][2] As a novel chemical entity, its biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 1881275-87-1) is a synthetic organic compound featuring a methyl-substituted morpholine methanol core.[1][2] As a novel chemical entity, its biological activity and mechanism of action are not yet extensively characterized in publicly available literature. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the use of this compound in a cell culture setting.

The protocols outlined herein are designed to be a self-validating system, enabling the end-user to determine the optimal parameters for their specific cell lines and experimental questions. This guide emphasizes scientific integrity and provides the causal reasoning behind experimental choices, moving from fundamental safety and handling procedures to detailed protocols for solubility determination, stock solution preparation, cytotoxicity assessment, and, finally, the application in cell-based assays.

Safety and Handling

While specific toxicity data for ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride is not widely available, it is prudent to handle this compound with the care afforded to all novel chemical entities. The morpholine moiety is a common feature in bioactive molecules, and the hydrochloride salt form suggests good aqueous solubility.

General Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][4][5][6]

  • Avoid inhalation of the powder and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

  • Refer to the supplier's Safety Data Sheet (SDS) for the most detailed handling and emergency procedures.

Solubility Determination and Stock Solution Preparation

The first critical step in utilizing any small molecule in cell culture is to prepare a stable, high-concentration stock solution.[8] This minimizes the volume of solvent added to your cell culture medium, thereby reducing the risk of solvent-induced artifacts.[9]

Recommended Solvents and Solubility Testing

It is recommended to first test solubility in a solvent that is compatible with cell culture, such as dimethyl sulfoxide (DMSO) or ethanol, at high concentrations.[9] Water (sterile, deionized) should also be tested, given the hydrochloride salt nature of the compound.

Protocol for Solubility Testing:

  • Weigh out a small, precise amount of the compound (e.g., 1 mg).

  • Add a measured, small volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If the compound is fully dissolved, it is soluble at that concentration. If not, add more solvent incrementally and vortex until it dissolves to determine the maximum solubility.

Preparation of a High-Concentration Stock Solution

Once a suitable solvent is identified (DMSO is most common for novel compounds), a high-concentration stock solution (e.g., 10 mM or 50 mM) can be prepared.[8][10]

Example Calculation for a 10 mM Stock Solution:

  • Molecular Weight (MW) of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride: C₅H₁₂ClNO₂ = 153.61 g/mol

  • To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 153.61 g/mol = 0.0015361 g = 1.5361 mg

  • Procedure:

    • Carefully weigh out 1.54 mg of the compound. To avoid loss, it is advisable to prepare the stock solution directly in the supplier's vial if the quantity is small.[8]

    • Aseptically add 1 mL of cell culture-grade DMSO.

    • Vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Determination of Working Concentration Range via Cytotoxicity Assay

Before assessing the biological activity of the compound, it is essential to determine its effect on cell viability. This will establish a concentration range that is non-toxic or has a desired level of cytotoxicity, depending on the experimental goals (e.g., studying apoptosis vs. a non-lethal signaling event). A common method for this is the MTT or CCK-8 assay.

Protocol for Cytotoxicity Assessment:

  • Cell Seeding: Seed your cell line of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]

  • Compound Dilution: Prepare a series of dilutions of the compound in your complete cell culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and then solubilize the formazan crystals).

  • Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Normalize the data to the vehicle control (set to 100% viability) and plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve. From this curve, you can determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

ParameterRecommended Starting RangePurpose
Seeding Density Cell line dependent (e.g., 5,000-10,000 cells/well)To ensure cells are in the logarithmic growth phase during the experiment.[10]
Highest Concentration 100 µM - 1 mMTo cover a broad range and identify the onset of toxicity.
Lowest Concentration 1 nM - 100 nMTo identify potential effects at low, non-toxic concentrations.
Incubation Time 24, 48, 72 hoursTo assess both acute and chronic effects on cell viability.
Vehicle Control e.g., 0.1% DMSOTo ensure that the solvent itself is not affecting cell viability.[9]

Hypothetical Mechanism of Action and Workflow Visualization

As the mechanism of action for ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride is unknown, we present a hypothetical signaling pathway where a novel inhibitor could act. This serves as an example of how one might visualize the compound's effects once they are elucidated through further research.

Hypothetical Signaling Pathway:

Let's hypothesize that the compound acts as an inhibitor of a kinase within a generic pro-proliferative signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Inhibitor ((2S,3S)-2-Methylmorpholin-3-yl) methanol hydrochloride Inhibitor->Kinase2 Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

General Experimental Workflow:

The following diagram illustrates a general workflow for investigating the effects of the compound on a cellular process.

cluster_analysis Examples of Downstream Analysis A Prepare Stock Solution (10 mM in DMSO) B Determine IC50 via Cytotoxicity Assay (e.g., MTT) A->B C Select Working Concentrations (e.g., 0.1x, 1x, 10x IC50) B->C D Treat Cells for a Defined Time Period C->D E Harvest Cells/Supernatant D->E F Downstream Analysis E->F G Western Blot (Protein Expression) F->G H qPCR (Gene Expression) F->H I Immunofluorescence (Protein Localization) F->I

Caption: General workflow for cell-based assays using the compound.

General Protocol for Cell Treatment and Downstream Analysis

This protocol assumes you have determined a non-toxic working concentration from the cytotoxicity experiments.

  • Cell Culture and Seeding: Plate your cells in the appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for microscopy) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solutions: From your high-concentration stock, prepare working solutions by diluting the stock in complete cell culture medium to your desired final concentrations. Always prepare a vehicle control with the same final concentration of solvent.

  • Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing the compound or vehicle control.

  • Incubation: Place the cells back in the incubator for the desired treatment duration. This time will be dependent on the biological process you are investigating (e.g., short-term for signaling events, long-term for changes in gene expression).

  • Harvesting:

    • For Protein Analysis (Western Blot): Wash the cells with ice-cold PBS, then lyse the cells directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

    • For RNA Analysis (qPCR): Wash the cells with PBS and then add a lysis/binding buffer from an RNA extraction kit (e.g., TRIzol or column-based kits).

    • For Microscopy: Gently wash the cells with PBS, then fix, permeabilize, and stain according to your immunofluorescence protocol.

  • Analysis: Proceed with your downstream analysis to determine the effect of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride on your target of interest.

Conclusion

The successful application of a novel compound like ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride in cell culture hinges on a systematic and rigorous initial characterization. By following the protocols outlined in this guide for safety, solubility, stock preparation, and cytotoxicity, researchers can establish a solid foundation for their investigations. This methodical approach ensures data reproducibility and provides the necessary framework to uncover the biological role of this and other novel small molecules.

References

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30).
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture - Benchchem. (n.d.).
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7).
  • Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US. (n.d.).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2015, March 13).
  • Safety Data Sheet - Thermo Fisher Scientific. (2017, December 29).
  • according to the (US) Hazard Communication Standard (29 CFR 1910.1200) - SAFETY DATA SHEET. (n.d.).
  • Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. (2005, October 3).
  • 1881275-87-1|((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride - BLDpharm. (n.d.).
  • ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride[1881275-87-1] | USCKS. (n.d.).

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Application

In Vivo Experimental Design Using Morpholino-Based Compounds: A Detailed Guide for Researchers

Introduction: Harnessing the Power of Morpholinos for In Vivo Gene Function Studies Morpholino oligonucleotides (MOs) have emerged as indispensable tools for transiently knocking down gene expression, offering a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Power of Morpholinos for In Vivo Gene Function Studies

Morpholino oligonucleotides (MOs) have emerged as indispensable tools for transiently knocking down gene expression, offering a powerful alternative to traditional genetic knockout models.[1] These synthetic molecules, analogs of nucleic acids, operate via a steric-blocking mechanism, binding to complementary RNA sequences to inhibit translation or modify pre-mRNA splicing.[2][3][4][5] Their unique uncharged backbone and resistance to nucleases contribute to their stability and low toxicity in biological systems, making them particularly well-suited for in vivo applications.[3][4][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for designing and executing robust in vivo experiments using morpholino-based compounds. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, emphasizing scientific integrity and the establishment of self-validating experimental systems.

Foundational Principles: Understanding Morpholino Action and In Vivo Delivery

At the core of successful in vivo morpholino experiments lies a thorough understanding of their mechanism of action and the critical challenge of cellular delivery.

Mechanism of Action: A Tale of Two Blocks

Morpholinos exert their gene-silencing effects primarily through two distinct mechanisms:

  • Translation Blocking: By targeting the 5' untranslated region (UTR) and the initial coding sequence of an mRNA, morpholinos can physically obstruct the assembly of the ribosomal initiation complex, thereby preventing protein synthesis.[7][8]

  • Splice Modification: Morpholinos can be designed to bind to splice junctions (intron-exon or exon-intron boundaries) or splice regulatory elements within pre-mRNA. This interference with the splicing machinery can lead to exon skipping, intron inclusion, or the use of cryptic splice sites, ultimately resulting in a non-functional or altered protein.[8][9][10][11]

The choice between these two strategies depends on the specific gene target and the desired experimental outcome. Splice-blocking morpholinos offer the advantage of being verifiable at the RNA level through RT-PCR, providing a more direct measure of target engagement.[9][11]

The Delivery Challenge: Getting Morpholinos to Their Target

Unmodified morpholinos do not readily cross cell membranes.[2][12] Therefore, effective in vivo delivery is paramount. Several strategies have been developed to overcome this hurdle:

  • Vivo-Morpholinos: These are morpholino oligos covalently linked to a delivery moiety, typically an octa-guanidinium dendrimer. This modification facilitates cellular uptake, enabling systemic delivery through intravenous (I.V.) or intraperitoneal (I.P.) injections.[2]

  • Peptide-Conjugated Morpholinos (PPMOs): In this approach, morpholinos are conjugated to cell-penetrating peptides (CPPs), which are short, often arginine-rich, peptides that can traverse cell membranes.[2][6][13] PPMOs have demonstrated broad in vivo efficacy in various disease models.[6][13]

  • Localized Delivery: For tissue-specific targeting, direct injection or electroporation can be employed to deliver morpholinos to a specific area of interest.[6][11][14]

The selection of a delivery method will depend on the target organ, the desired biodistribution, and the experimental model.

Experimental Design: A Framework for Rigorous In Vivo Studies

A well-designed in vivo morpholino experiment incorporates multiple layers of controls and validation steps to ensure the observed phenotype is a direct result of the intended gene knockdown and not due to off-target effects or toxicity.

Diagram: In Vivo Morpholino Experimental Workflow

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: In Vivo Execution cluster_validation Phase 3: Validation & Analysis Target_Selection Target Gene & Sequence Selection MO_Design Morpholino Design (Translation vs. Splice Blocking) Target_Selection->MO_Design Control_Design Control Oligo Design (Negative & Specificity) MO_Design->Control_Design Delivery_Strategy Select Delivery Method (Vivo-MO, PPMO, Local) Control_Design->Delivery_Strategy MO_Prep Morpholino Preparation & Formulation Delivery_Strategy->MO_Prep Animal_Model Animal Model Selection & Acclimation MO_Prep->Animal_Model Dose_Finding Dose-Response & Toxicity Studies Animal_Model->Dose_Finding Administration Morpholino Administration Dose_Finding->Administration Monitoring Phenotypic Monitoring & Data Collection Administration->Monitoring Target_Knockdown Confirm Target Knockdown (RT-PCR, Western Blot) Monitoring->Target_Knockdown Off_Target_Analysis Assess Off-Target Effects Target_Knockdown->Off_Target_Analysis Phenotype_Rescue Phenotype Rescue Experiment Off_Target_Analysis->Phenotype_Rescue Data_Analysis Data Analysis & Interpretation Phenotype_Rescue->Data_Analysis

Caption: A generalized workflow for in vivo morpholino experiments.

Essential Controls: The Cornerstone of Reliable Data

The inclusion of appropriate controls is non-negotiable for interpreting morpholino-induced phenotypes correctly.[9]

  • Negative Controls: A standard negative control morpholino with a sequence that has no known target in the experimental organism should be used to assess the baseline effects of the morpholino chemistry and delivery vehicle.

  • Specificity Controls:

    • Mismatch Control Morpholino: A morpholino with a few base mismatches to the target sequence can be used.[4] However, their interpretation can be complex, and the multiple non-overlapping morpholino approach is generally preferred.

    • Rescue Experiments: The most definitive control is to rescue the morphant phenotype by co-injecting an mRNA that encodes the target protein but is not recognized by the morpholino (e.g., by altering the 5' UTR or introducing silent mutations in the coding sequence).[9][15]

Dose-Response and Toxicity Assessment

It is crucial to perform a dose-response study to determine the optimal concentration of the morpholino that elicits the desired phenotype without causing overt toxicity.[15] Toxicity can manifest as non-specific developmental defects, lethargy, or weight loss.[16] For Vivo-Morpholinos, the maximum suggested dosage in mammals is typically around 12.5 mg/kg in a 24-hour period, though this can vary depending on the age and health of the animal.[14]

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetic and biodistribution profile of the morpholino conjugate is essential for interpreting experimental results.[17] Factors such as serum half-life, tissue uptake, and clearance rates will influence the dosing regimen and the timing of endpoint analysis.[4][16][17] Peptide conjugation has been shown to increase tissue uptake and alter the pharmacokinetic profile of morpholinos.[16][17]

Detailed Protocols

Protocol 1: Preparation of Vivo-Morpholino for Systemic Administration
  • Reconstitution: Lyophilized Vivo-Morpholinos should be reconstituted in sterile, nuclease-free phosphate-buffered saline (PBS). It is recommended to prepare a 0.5 mM stock solution, as higher concentrations may exceed solubility depending on the sequence.

  • Sterilization: If necessary, the Vivo-Morpholino solution can be filter-sterilized using a 0.2-micron polysulfone membrane. Avoid other membrane types as they may bind the oligo.

  • Dilution: Dilute the stock solution to the desired final concentration for injection using sterile PBS.

Protocol 2: Intravenous (I.V.) Administration in Mice
  • Animal Preparation: Acclimatize mice to the experimental conditions. Ensure proper handling and restraint techniques are used.

  • Dosage Calculation: Calculate the required volume of the diluted Vivo-Morpholino solution based on the animal's body weight and the target dosage (e.g., 12.5 mg/kg).[14]

  • Injection: Administer the Vivo-Morpholino solution via tail vein injection.

  • Dosing Schedule: For short-term experiments, a common regimen is two consecutive daily injections followed by analysis on the third day. Long-term experiments will require optimization of the dosing schedule.

Protocol 3: Assessment of Splice-Blocking Efficacy by RT-PCR
  • Tissue Collection and RNA Extraction: At the desired time point post-injection, euthanize the animal and collect the target tissues. Immediately process the tissues for total RNA extraction using a standard protocol (e.g., TRIzol).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

  • Polymerase Chain Reaction (PCR): Perform PCR using primers that flank the targeted exon.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. A successful splice-blocking event will result in a PCR product of a different size compared to the control group. Sequence the altered PCR product to confirm the precise nature of the splicing modification.[9]

Data Presentation and Interpretation

Table 1: Example Dosing Regimens for In Vivo Morpholino Studies
Animal ModelMorpholino TypeRoute of AdministrationDosage RangeDosing FrequencyReference
MouseVivo-MorpholinoIntravenous (I.V.)6 - 25 mg/kgDaily to 3x/week[2]
MouseVivo-MorpholinoIntraperitoneal (I.P.)10 - 12.5 mg/kgDaily
Mouse (mdx)Unmodified MorpholinoIntravenous (I.V.)up to 100 mg/kgRepeated doses[2]
Mouse (AG219)PPMOIntraperitoneal (I.P.)~12.1 mg/kgDaily[2]
ZebrafishStandard MorpholinoMicroinjectionVariesSingle injection at 1-cell stage[5]
Addressing Off-Target Effects

While morpholinos are generally considered to have high specificity, off-target effects can occur.[1][9][15] These can be sequence-dependent or independent. In some models, like zebrafish, a p53-dependent neural toxicity has been observed with some morpholino sequences.[15] It is imperative to be aware of potential off-target effects and to design experiments that can distinguish them from the specific phenotype of interest. The use of multiple non-overlapping morpholinos and rescue experiments are the most effective strategies to mitigate this issue.[9][15]

Conclusion: Advancing In Vivo Research with Morpholinos

Morpholino-based compounds offer a versatile and powerful platform for investigating gene function in vivo. By adhering to a rigorous experimental design that incorporates appropriate controls, dose-response studies, and thorough validation of knockdown, researchers can confidently attribute observed phenotypes to the specific modulation of their target gene. As delivery technologies continue to improve, the therapeutic potential of morpholinos for a wide range of genetic and infectious diseases is becoming increasingly apparent.[4][6][13][18]

References

  • In Vivo Delivery of Morpholino Oligos by Cell-Penetrating Peptides - Oregon State University. Available at: [Link]

  • Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - MDPI. Available at: [Link]

  • Vivo-Morpholinos | Gene Tools, LLC. Available at: [Link]

  • In vivo delivery of morpholino oligos by cell-penetrating peptides - PubMed. Available at: [Link]

  • Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC. Available at: [Link]

  • Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity - Gene Tools. Available at: [Link]

  • In Vivo Delivery of Morpholino Oligos as Therapeutics: What Barriers Still Exist?. Available at: [Link]

  • Controlling morpholino experiments: don't stop making antisense | Development | The Company of Biologists. Available at: [Link]

  • Lessons from morpholino-based screening in zebrafish | Briefings in Functional Genomics. Available at: [Link]

  • Efficient in Vivo Manipulation of Alternative Pre-mRNA Splicing Events Using Antisense Morpholinos in Mice - PMC. Available at: [Link]

  • Use of target protector morpholinos to analyze the physiological roles of specific miRNA-mRNA pairs in vivo - PMC. Available at: [Link]

  • In vivo Pharmacokinetic and Biodistribution profile of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides - ResearchGate. Available at: [Link]

  • A Method to Characterize In Vivo Binding of Morpholinos for Drug Design. Available at: [Link]

  • Guide for Morpholino Users: Toward Therapeutics - International Zebrafish Society. Available at: [Link]

  • Design and Synthesis of Dendritic Molecular Transporter that Achieves Efficient in Vivo Delivery of Morpholino Antisense Oligo | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • "Testing Vivo-Morpholino Mediated Gene Knockdown of STAT6, Spi1b, and H" by Stella DiPippo - Digital Commons @ UConn - University of Connecticut. Available at: [Link]

  • In vivo Bioavailability and Pharmacokinetics of a c-MYC Antisense Phosphorodiamidate Morpholino Oligomer, AVI-4126, in Solid Tumors | Clinical Cancer Research - AACR Journals. Available at: [Link]

  • In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors - PubMed. Available at: [Link]

  • Designing and Ordering Morpholinos & Vivo-Morpholinos - Gene Tools. Available at: [Link]

  • Morpholino gene knock-down service | ZeClinics® CRO. Available at: [Link]

  • Using Morpholinos to Control Gene Expression - PMC. Available at: [Link]

  • Testing vivo-morpholino mediated gene knockdown in threespine stickleback | bioRxiv. Available at: [Link]

  • OSU researchers advance drug-delivery technology with near-universal disease application. Available at: [Link]

  • Using Morpholinos to Control Gene Expression - PMC - NIH. Available at: [Link]

  • Morpholinos: studying gene function in the chick - PMC - NIH. Available at: [Link]

  • Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide−Morpholino Oligomer Conjugate | Request PDF - ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for the Safe Handling, Experimental Utilization, and Disposal of Morpholine Hydrochlorides

Chemical Profile & Mechanistic Toxicology Morpholine hydrochlorides—including base salts (CAS 10024-89-2) and functionalized derivatives like 4-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6)—are highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Mechanistic Toxicology

Morpholine hydrochlorides—including base salts (CAS 10024-89-2) and functionalized derivatives like 4-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6)—are highly versatile heterocyclic intermediates widely utilized in pharmaceutical synthesis. Despite their utility, these compounds present severe occupational hazards that require stringent, causality-driven handling protocols.

Mechanistic Causality of Hazard: The protonated morpholine ring enhances aqueous solubility but renders the solid salt highly hygroscopic. When exposed to ambient atmospheric moisture, the powder readily absorbs water to form highly concentrated, corrosive micro-droplets capable of causing severe chemical burns to the skin, eyes, and respiratory tract (1)[1].

Systemically, absorption via dermal contact, fine dust inhalation, or accidental ingestion leads to rapid distribution. Hepatic metabolism involves N-oxidation and deamination; while this serves as a detoxification pathway, high concentrations overwhelm cellular defenses, inducing oxidative stress and cellular necrosis (2)[2]. Chronic exposure to aerosolized particulates (<0.5 microns) is directly linked to pneumoconiosis, hepatotoxicity, and nephrotoxicity due to the renal excretion of unchanged corrosive metabolites (3)[3].

ToxPathway Exposure Morpholine HCl Exposure (Dust/Aerosol/Dermal) Absorption Systemic Absorption (Skin/Lungs/GI Tract) Exposure->Absorption Metabolism Hepatic N-Oxidation & Deamination Absorption->Metabolism Toxicity Cellular Necrosis & Oxidative Stress Absorption->Toxicity Direct Corrosive Action Metabolism->Toxicity Reactive Intermediates Excretion Renal Excretion (Unchanged & Metabolites) Metabolism->Excretion Toxicity->Excretion Nephrotoxicity Risk

Fig 1. Toxicological mechanism and systemic pathway of morpholine hydrochloride exposure.

Quantitative Safety & Toxicity Profile

To establish a rigorous risk assessment framework, laboratory personnel must contextualize the quantitative toxicity metrics of morpholine and its hydrochloride salts.

Toxicological ParameterValue / ClassificationTest Model / SpeciesReference
Acute Oral Toxicity (LD50) 1050–1900 mg/kg (Base); Cat 3 (HCl salt)Rat (In vivo)2[2], 1[1]
Acute Dermal Toxicity (LD50) 500 mg/kgRabbit (In vivo)
Inhalation Toxicity (ATE, Dust/Mist) 0.51 mg/LRat (In vivo)
Maternal Toxicity (NOAEL) 70 - 75 mg/kg bw/dayRat (Oral Gavage)2[2], 4[4]
Skin Corrosion / Irritation Category 1B (Corrosive)Rabbit (OECD 404)1[1],

Standard Operating Procedure: Self-Validating Handling Protocol

Causality-Driven Design: Because morpholine hydrochlorides are highly sensitive to moisture and generate corrosive dust, experimental handling must strictly eliminate aerosolization and humidity exposure.

Step 1: Environmental & PPE Preparation

  • Rationale: Preventing exposure to ambient humidity prevents the deliquescence of the salt into corrosive micro-droplets.

  • Action: Conduct all weighing and transfer operations within a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon blanket) (5)[5]. Personnel must wear a particulate dust filter respirator (N95 or P100), a full face-shield, and double-layered chemical-resistant gloves (3)[3].

  • Validation Check: Place a dry pH indicator strip inside the handling zone. If the strip exhibits a color change towards an acidic/corrosive pH during the procedure, it indicates atmospheric moisture contamination and aerosolized salt. Abort the procedure and purge the hood.

Step 2: Closed-System Transfer

  • Rationale: Fine dust particles can penetrate deep lung tissues, causing respiratory irritation and pneumoconiosis (3)[3].

  • Action: Use anti-static weighing boats and closed-system transfer vessels. Do not sweep or brush dry powders, as this generates static and aerosolizes the compound (6)[6].

  • Validation Check: Post-transfer, perform a localized pH swab on the exterior of the transfer vessel using a slightly moistened pH strip to ensure zero surface contamination occurred during the transfer.

Standard Operating Procedure: Spill Response & Waste Management

HandlingWorkflow Prep 1. Environmental Prep (Fume Hood, Inert Gas) Weighing 2. Closed-System Weighing (Minimize Dust) Prep->Weighing Reaction 3. Experimental Execution (Continuous Monitoring) Weighing->Reaction Spill Spill Detected? Reaction->Spill Contain 4a. Contain & Neutralize (Dry Cleanup) Spill->Contain Yes Waste 4b. Segregate Waste (No Drain Disposal) Spill->Waste No Contain->Waste Disposal 5. Licensed Hazardous Waste Incineration Waste->Disposal

Fig 2. Self-validating workflow for handling and disposal of morpholine salts.

Causality-Driven Design: Adding water to a morpholine hydrochloride powder spill exacerbates the hazard by rapidly dissolving the salt into a highly corrosive, mobile liquid that can penetrate porous laboratory surfaces and floor drains.

Step 1: Dry Containment & Neutralization

  • Action: In the event of a minor spill, immediately eliminate all ignition sources. Do NOT use water initially. Use dry clean-up procedures by carefully covering the spill with dry sand, earth, or a specialized inert absorbent to avoid generating dust (3)[3].

  • Validation Check: After sweeping the inert absorbent into a hazardous waste container, swab the spill area with a moistened pH strip. A neutral pH (7.0) validates the complete removal of the corrosive salt before standard wet-mopping is permitted.

Step 2: Waste Segregation & Environmental Protection

  • Action: Morpholine hydrochlorides are harmful to aquatic organisms and must not enter the sewage system (1)[1]. Collect all wash water used for final decontamination in dedicated, chemically compatible liquid waste carboys.

  • Validation Check: Inspect waste carboys for incompatible mixtures. Morpholine salts must never be mixed with strong oxidizing agents (e.g., nitrates, chlorine bleaches), as this can cause ignition or explosive reactions (3)[3].

Step 3: Final Disposal

  • Action: Transfer sealed, clearly labeled waste containers to a licensed hazardous waste management facility for high-temperature incineration (7)[7]. Empty primary containers must be punctured or crushed to prevent unauthorized reuse, as residual dust poses an explosion and toxicity hazard (3)[3].

References

  • 4-(2-Chloroethyl)morpholine hydrochloride - Santa Cruz Biotechnology. scbt.com. 3

  • 103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet. dcfinechemicals.com. 1

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 5

  • SAFETY DATA SHEET - Morpholine - Nexchem Ltd. nexchem.co.uk.

  • Morpholine: Human health tier II assessment. industrialchemicals.gov.au. 2

  • Morpholine - ECHA CHEM. europa.eu. 4

  • SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. 6

  • Aaron Chemicals - Safety Data Sheet. aaronchem.com. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Chiral Morpholine Synthesis

Welcome to the Advanced Technical Support Center for Chiral Heterocycle Synthesis. Chiral morpholines are privileged scaffolds in drug discovery, prized for their ability to improve metabolic stability and blood-brain ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Chiral Heterocycle Synthesis. Chiral morpholines are privileged scaffolds in drug discovery, prized for their ability to improve metabolic stability and blood-brain barrier permeability. However, maintaining high enantiomeric excess (ee) during their synthesis—whether through asymmetric hydrogenation, organocatalysis, or chiral pool cyclization—presents significant mechanistic challenges.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to resolve ee erosion.

Diagnostic Workflow: Troubleshooting Low Enantiomeric Excess

Use the decision tree below to identify the root cause of stereochemical erosion based on your chosen synthetic strategy.

G Start Low Enantiomeric Excess (ee) Detected Step1 Identify Synthesis Strategy Start->Step1 Hydro Asymmetric Hydrogenation Step1->Hydro Cyclo Diol Cyclization Step1->Cyclo Alkoxy Hydroalkoxylation Step1->Alkoxy Hydro1 Check Substrate Steric Bulk Hydro->Hydro1 Cyclo1 Using Strong Acids (e.g., H2SO4)? Cyclo->Cyclo1 Alkoxy1 Evaluate Ligand-Substrate Steric Match Alkoxy->Alkoxy1 Hydro2 Perform Oxalate Salt Recrystallization Hydro1->Hydro2 Cyclo2 Switch to Mitsunobu Conditions (DIAD/PPh3) Cyclo1->Cyclo2 Alkoxy2 Toggle between t-Bu-Box and i-Pr-Box Ligands Alkoxy1->Alkoxy2

Diagnostic workflow for isolating and resolving the root causes of low enantiomeric excess in chiral morpholine synthesis.

Frequently Asked Questions: Mechanistic Insights & Causality

Q1: Why does the enantiomeric excess of my chiral morpholine drop significantly during the final cyclization step of amino diols? A: Erosion of chirality during cyclization is typically caused by the reaction conditions favoring an SN1-like pathway over a strict SN2 displacement. When using concentrated strong acids (e.g., H2SO4) to cyclize chiral diol intermediates, carbocation formation leads to rapid racemization or inverted stereochemistry (often dropping the ee to ~27%)[1]. To resolve this, transition to a Mitsunobu cyclization protocol. The Mitsunobu reaction proceeds via a highly ordered phosphonium intermediate, ensuring complete stereochemical fidelity (often >99% ee) during the ring closure[1].

Q2: In transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines, why do substrates with bulky substituents exhibit lower ee? A: The enantioselective hydrogenation of enamine double bonds relies on the precise coordination of the substrate to the chiral metal-ligand complex. Increased steric bulk, such as a tert-butyl group adjacent to the stereocenter, can sterically clash with the chiral ligand, interfering with the transfer hydrogenation step and reducing the enantioselectivity[2]. If structural modification of the substrate is impossible, you can artificially enhance the ee post-synthesis by isolating the resulting amine as an oxalate salt and recrystallizing it. This thermodynamic purification has been shown to upgrade ee from ~95% to >99%[2].

Q3: How does ligand selection impact Cu-catalyzed intramolecular hydroalkoxylation of N-allyl amino alcohols? A: The enantioselective oxycupration step is highly sensitive to the steric matching between the chiral bis(oxazoline) (Box) ligand and the alkene substrate. For terminal alkenes, bulky ligands like (S,S)-t-Bu-Box provide excellent enantioselectivity[3]. However, for sterically demanding 1,1-disubstituted or (E)-1,2-disubstituted alkenes, the t-Bu-Box ligand can severely diminish yields and selectivity. In these cases, switching to a less sterically demanding ligand like (S,S)-i-Pr-Box restores high ee (up to 96%) by accommodating the substrate's bulk within the chiral pocket[3].

Q4: What is the mechanism of enantioinduction in Cu-catalyzed asymmetric propargylic amination/desymmetrization? A: In the synthesis of N-α-quaternary chiral morpholines, the reaction proceeds through a key copper-allenylidene intermediate. High enantioselectivity (up to 97:3 er) is achieved through a dual-interaction model: hydrogen bonding and π-π stacking between the substrate and the chiral catalyst[4]. These non-covalent interactions rigidly lock the conformation of the intermediate, facilitating remote enantioinduction during the desymmetrization step[4].

Experimental Troubleshooting Protocols

Protocol A: Mitsunobu Cyclization for High-ee Chiral Morpholines

Use this protocol to bypass the racemization associated with acid-catalyzed cyclization of chiral diols[1].

  • Preparation : Dissolve the chiral amino diol precursor (1.0 equiv) and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Ensure the solvent is strictly anhydrous to prevent premature hydrolysis of the active intermediate.

  • Activation : Cool the reaction mixture to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Causality note: Dropwise addition controls the exothermic formation of the betaine intermediate, preventing unwanted side reactions.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 12 hours. The cyclization proceeds with complete stereochemical retention.

  • Workup & Purification : To bypass tedious chromatographic separation of triphenylphosphine oxide (TPPO), perform a distillative exchange into ethanol. The desired morpholine product can often be crystallized directly, leaving TPPO and hydrazine dicarboxylate byproducts solubilized in the supernatant[1].

Protocol B: Cu-Catalyzed Asymmetric Propargylic Amination

Designed for accessing highly congested N-α-quaternary chiral morpholines[4].

  • Catalyst Complexation : In a flame-dried Schlenk tube, combine Cu(MeCN)4PF6 (5 mol%) and the optimized chiral PyBox ligand (6 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to ensure complete complexation.

  • Reagent Addition : Add the propargylic ester (1.0 equiv), the dinucleophilic amine precursor (1.2 equiv), and a mild base (e.g., Cs2CO3, 2.0 equiv).

  • Reaction Execution : Stir the mixture at the optimized temperature (often -20 °C to 0 °C to maximize ee) until complete consumption of the starting material (monitored by TLC). Causality note: Lower temperatures enhance the rigidity of the hydrogen bonding and π-π stacking interactions in the copper-allenylidene intermediate.

  • Isolation : Filter the mixture through a short pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography to yield the chiral morpholine.

Quantitative Data: Catalyst & Condition Benchmarking

The following table summarizes the expected enantiomeric outcomes based on the synthetic strategy and catalyst system employed. Use this to benchmark your experimental results against literature standards.

Synthetic StrategyCatalyst / ReagentsSubstrate TypeKey Stereocontrol FactorTypical ee / er
Mitsunobu Cyclization PPh3, DIAD, THFChiral Amino DiolsSN2 displacement (retention)>99% ee
Acid-Catalyzed Cyclization Conc. H2SO4Chiral Amino DiolsSN1 carbocation (racemization)~27% ee
Asymmetric Hydrogenation Rh-BisphosphineDehydromorpholinesLigand bite angle vs. Steric bulk95% - >99% ee (post-crystallization)
Intramolecular Hydroalkoxylation Cu / (S,S)-t-Bu-BoxTerminal AlkenolsSteric matching (Ligand/Substrate)90% - 96% ee
Propargylic Amination Cu / Chiral PyBoxPropargylic EstersH-bonding & π-π stackingUp to 97:3 er

References

  • Title: Catalytic Asymmetric Synthesis of Morpholines.
  • Title: Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy Source: PubMed URL
  • Title: Copper-Catalyzed Enantioselective Hydroalkoxylation of Alkenols for the Synthesis of Cyclic Ethers Source: PMC URL
  • Title: A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes Source: Thieme E-Journals URL

Sources

Optimization

Technical Support Center: Resolving Issues with the Purification of Polar Morpholine Compounds

Welcome to the technical support center for the purification of polar morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of polar morpholine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these versatile heterocyclic compounds. Morpholine and its derivatives are integral building blocks in numerous pharmaceuticals and agrochemicals.[1][2] However, their inherent polarity and basicity can present significant purification hurdles.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to diagnose and resolve common purification issues, ensuring the integrity and purity of your target compounds.

Troubleshooting Guides

This section delves into specific problems encountered during the purification of polar morpholine compounds and offers systematic solutions.

Issue 1: Poor Peak Shape and Low Recovery in Reversed-Phase Chromatography

Q: I'm observing significant peak tailing and low recovery for my polar morpholine compound on a C18 column. What's causing this and how can I fix it?

A: This is a classic issue arising from the basic nature of the morpholine moiety interacting with acidic residual silanol groups on the silica-based stationary phase.[3] These interactions lead to peak tailing and sometimes irreversible adsorption, resulting in poor recovery.[3]

  • Silanol Interactions: The lone pair of electrons on the morpholine nitrogen acts as a Lewis base, interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica support.

  • Solution 1: Mobile Phase pH Adjustment: A critical first step is to control the ionization state of both your analyte and the stationary phase.[4]

    • Low pH (e.g., pH 2.5-4): At low pH, the morpholine nitrogen will be protonated (R-NH2+), and the ionization of the acidic silanol groups will be suppressed. This minimizes unwanted ionic interactions.[4]

    • High pH (e.g., pH > 8): At high pH, the morpholine compound will be in its neutral, free-base form, while the silanol groups will be deprotonated (Si-O-). To prevent strong interactions in this range, it is crucial to use a highly end-capped column.[4]

  • Solution 2: Use of Mobile Phase Additives: Incorporating a small amount of a competing base into the mobile phase can effectively mask the active silanol sites.

    • Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase. TEA is a stronger base than morpholine and will preferentially interact with the silanol groups, leading to improved peak shape for your compound.[4]

  • Solution 3: Employ a Highly Deactivated (End-Capped) Column: Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are reacted with a small silanizing agent to make them less active. Using a column with advanced end-capping will significantly reduce peak tailing for basic compounds.[4]

Issue 2: Compound is "Not Sticking" to the Reversed-Phase Column (Eluting in the Void Volume)

Q: My polar morpholine compound is extremely hydrophilic and shows little to no retention on my C18 column, even with a highly aqueous mobile phase. How can I achieve separation?

A: When a compound is too polar for a conventional reversed-phase system, it will not partition into the nonpolar stationary phase and will elute with the solvent front. In this scenario, alternative chromatographic modes are necessary.

  • Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[5][6]

    • Mechanism: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[5][7] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5]

    • Advantages: HILIC offers complementary selectivity to reversed-phase chromatography and often provides enhanced sensitivity with mass spectrometry (MS) detection due to the high organic content of the mobile phase.[6][7]

  • Strategy 2: Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[8][9]

    • Mechanism: These columns can retain compounds through multiple interaction mechanisms simultaneously. For a polar, basic morpholine compound, a mixed-mode column with both C18 chains and cation-exchange groups would be ideal.[8][10]

    • Advantages: MMC provides unique selectivity and allows for the retention of a wide range of analytes, from non-polar to highly polar and charged, often in a single run.[9][11] This can simplify method development and eliminate the need for ion-pairing reagents.[5]

  • Strategy 3: Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[12]

    • Mechanism: For a positively charged (protonated) morpholine compound, a cation-exchange column with negatively charged functional groups would be used. The compound binds to the column and is then eluted by increasing the ionic strength or changing the pH of the mobile phase.[12][13]

    • Applications: IEX is particularly useful for separating morpholine from other charged impurities or in complex matrices like wastewater.[13][14]

G start Compound is too polar for RP-HPLC hilic Try Hydrophilic Interaction Liquid Chromatography (HILIC) start->hilic General approach for high polarity mmc Consider Mixed-Mode Chromatography (MMC) start->mmc For complex mixtures iex Evaluate Ion-Exchange Chromatography (IEX) start->iex For charged analytes ms_compat Is MS compatibility critical? hilic->ms_compat HILIC is generally MS-friendly wide_polarity Need to separate compounds with a wide polarity range? mmc->wide_polarity charged_impurities Are there significant charged impurities? iex->charged_impurities

Caption: Decision tree for selecting an alternative purification strategy for highly polar compounds.

Issue 3: No or Poor UV Signal for the Morpholine Compound

Q: My morpholine derivative lacks a strong UV chromophore, making it difficult to detect using a standard UV-Vis detector. What are my options?

A: This is a common challenge as the morpholine ring itself does not absorb UV light. When derivatization to add a UV-active group is not feasible, alternative "universal" detection methods are required.

  • Evaporative Light Scattering Detector (ELSD):

    • Principle: The column eluent is nebulized into a fine mist, and the mobile phase is evaporated, leaving behind tiny particles of the non-volatile analyte. These particles then pass through a light beam, and the scattered light is detected.

    • Advantages: ELSD can detect any compound that is less volatile than the mobile phase, making it compatible with gradient elution.[15]

    • Considerations: The response is not always linear and can be dependent on particle size. Requires volatile mobile phases.

  • Charged Aerosol Detector (CAD):

    • Principle: Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged by a stream of ionized nitrogen gas. An electrometer then measures the total charge, which is proportional to the mass of the analyte.[16][17][18]

    • Advantages: Generally considered more sensitive and provides a more consistent response across a wider dynamic range compared to ELSD.[18][19] It is a robust and easy-to-use detector for non-volatile and semi-volatile compounds.[16][20]

    • Considerations: Requires volatile mobile phases. The response can be non-linear, but this can be addressed through data processing.[16][19]

DetectorPrinciple of OperationAdvantagesDisadvantages
ELSD Light scattering of analyte particles after mobile phase evaporation.Universal for non-volatile compounds, gradient compatible.[15]Non-linear response, sensitive to mobile phase composition.
CAD Measurement of charge on analyte particles after mobile phase evaporation.[16][17]High sensitivity, wide dynamic range, more uniform response than ELSD.[18][19][20]Requires volatile mobile phases, non-linear response may require data transformation.[16][19]

Frequently Asked Questions (FAQs)

Q1: How can I improve the extraction of a highly water-soluble morpholine compound from an aqueous reaction mixture?

A1: The high polarity of some morpholine derivatives can lead to poor partitioning into common organic solvents. To enhance extraction efficiency:

  • Salting Out: Add a large amount of an inorganic salt (e.g., NaCl or K2CO3) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[3]

  • pH Adjustment: For basic morpholine compounds, increase the pH of the aqueous layer (e.g., with NaOH or Na2CO3) to ensure the compound is in its neutral, free-base form, which is typically less water-soluble.[3]

  • Use a More Polar Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar extraction solvent such as dichloromethane (DCM) or chloroform.[3]

Q2: My morpholine compound seems to be degrading on the silica gel during flash chromatography. What can I do?

A2: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[21]

  • Deactivate the Silica Gel: Pre-treat the packed column by flushing it with a solvent system containing a small amount of a base, such as 1-2% triethylamine. This will neutralize the acidic sites.[4]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as diol or amine.[4][22]

Q3: What are some good starting points for HILIC method development for a polar morpholine compound?

A3: A systematic approach is key for successful HILIC method development.

  • Column Selection: Start with a bare silica, amide, or zwitterionic HILIC column.[7][23]

  • Mobile Phase:

    • Organic (Solvent B): Acetonitrile is the most common choice.[23]

    • Aqueous (Solvent A): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Test at different pH values (e.g., 3.0 and 6.8) to assess the impact on retention and selectivity.[23]

  • Initial Gradient: Begin with a high percentage of organic solvent (e.g., 95% acetonitrile) and run a linear gradient to a lower percentage (e.g., 50%) over 15-20 minutes.[23]

  • Sample Diluent: Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase conditions to avoid peak distortion.[5][23]

Sources

Troubleshooting

Common side reactions in the synthesis of 2,3-substituted morpholines

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex stereochemical and regiochemical challenges inherent in synthesizing 2,3-substituted morpholine pharmacophores.

Rather than simply listing reaction conditions, this guide deconstructs the causality behind common side reactions—such as regioisomerization, epimerization, and elimination—and provides self-validating protocols to ensure experimental integrity.

Mechanistic Overview & Pathway Analysis

The synthesis of 2,3-disubstituted morpholines typically relies on the cyclization of functionalized amino alcohols or the ring-opening of aziridines[1]. The divergence between a successful high-yield synthesis and a complex mixture of side products usually occurs at the intermediate stage, driven by the choice of base, temperature, and solvent dielectric constant.

MorpholineSynthesis SM Starting Materials (e.g., Aziridine + Haloalcohol) Intermediate Ring-Opened Intermediate (Haloalkoxy Amine) SM->Intermediate SN2 Ring Opening (Mild Oxidant/Base) Regio 2,5-Regioisomer (via SN1 Pathway) SM->Regio SN1 Ring Opening (Strong Acid/Heat) Target Desired 2,3-Disubstituted Morpholine Intermediate->Target Intramolecular Cyclization (Mild Base, RT) Elim Elimination Product (Alkene Formation) Intermediate->Elim E2 Elimination (Strong Base/Heat) Epim Epimerization (Loss of Stereocenter) Intermediate->Epim Deprotonation (Prolonged Base Exposure)

Mechanistic flowchart of 2,3-disubstituted morpholine synthesis and competing side reactions.

Diagnostic Troubleshooting Guide

Issue 1: Formation of 2,5-Disubstituted Regioisomers

The Causality: When utilizing aziridine ring-opening strategies, the regioselectivity is dictated by the reaction mechanism. Acidic conditions or high temperatures promote an SN​1 -type ring opening at the more substituted carbon, yielding the undesired 2,5-disubstituted morpholine precursor. The Solution: Enforce a strict SN​2 pathway by using metal-free, mild oxidative conditions. Utilizing an inexpensive ammonium persulfate salt at room temperature directs the nucleophile (haloalcohol) to the less substituted carbon, exclusively forming the 2,3-precursor[1].

Issue 2: Epimerization at C2/C3 Chiral Centers

The Causality: The protons alpha to the morpholine oxygen and nitrogen are relatively acidic. Prolonged exposure to strong bases (e.g., NaH, KOtBu) during the final cyclization step can lead to reversible deprotonation, destroying the enantiomeric or diastereomeric excess (ee/de) of your 2,3-substituted core. The Solution: Transition to milder bases such as K2​CO3​ in 1,4-dioxane, or employ a biphasic Schotten-Baumann system. If a strong base is mandatory (e.g., in ethylene sulfate routes), the reaction must be kept strictly at or below room temperature, and quenched immediately upon completion[2],[3].

Issue 3: Elimination Competing with Cyclization

The Causality: Haloalkoxy amine intermediates are highly susceptible to E2 elimination. If the cyclization is attempted at elevated temperatures (>60°C) with a sterically hindered base, intermolecular elimination will outcompete intramolecular SN​2 cyclization, yielding alkenes. The Solution: Lower the reaction temperature and utilize a solvent with a lower dielectric constant to tightly coordinate the base, favoring the proximity effect required for intramolecular ring closure.

Quantitative Reaction Profiling

The following table summarizes the causal relationship between synthetic methodologies, expected yields, and their dominant side reactions. Use this data to select the optimal route for your specific substrate.

Synthetic StrategyReagents & ConditionsTarget Yield (2,3-Isomer)Dominant Side ReactionCausality / Mitigation
Aziridine Ring Opening Chiral Aziridine, Haloalcohol, (NH4​)2​S2​O8​ , RT[1]>80%2,5-Regioisomer (<5%)Cause: SN​1 cleavage.Mitigation: Maintain RT to enforce SN​2 .
Photocatalytic Annulation Imine, TPP·BF4, TfOH, CuBr, Blue LED[4]75–85%OligomerizationCause: Radical interchain reactions.Mitigation: Strictly control irradiation time.
Ethylene Sulfate Route 1,2-Amino alcohol, Ethylene Sulfate, tBuOK[3]80–90%Elimination (Alkene)Cause: E2 pathway favored by heat.Mitigation: High agitation; keep at RT.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Metal-Free Synthesis via Aziridine Ring Opening[1]

This protocol is ideal for preserving stereochemistry without the use of transition metals.

  • Ring Opening: Dissolve 2-phenyl-N-tosylaziridine (1.0 equiv) and 2-chloroethanol (1.5 equiv) in a suitable solvent. Add sodium or ammonium persulfate (1.2 equiv) and stir at room temperature.

  • Self-Validation Checkpoint 1 (Mechanistic Integrity): Monitor via TLC/NMR. The reaction is valid to proceed only when the aziridine starting material completely disappears and the chloroethoxyamine is observed as the sole product. The appearance of multiple spots indicates acidic SN​1 cleavage; if this occurs, halt the reaction and verify reagent purity.

  • Cyclization: Once validated, introduce a mild base (e.g., K2​CO3​ ) to the one-pot system to induce intramolecular cyclization.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Protocol B: Monoalkylation via Ethylene Sulfate[5],[3]

This redox-neutral protocol utilizes inexpensive reagents for the conversion of 1,2-amino alcohols to morpholines.

  • N-Monoalkylation: Dissolve the substituted 1,2-amino alcohol in a polar aprotic solvent. Add ethylene sulfate (ES) and stir at room temperature to form the zwitterionic intermediate.

  • Cyclization: Add potassium tert-butoxide (tBuOK) to the reaction mixture to induce cyclization.

  • Self-Validation Checkpoint 2 (Physical State Transition): As cyclization occurs, the reaction mixture will undergo a distinct physical change: transitioning from a suspension, to a solution, and finally to a thick slurry/gel[5]. If the mixture remains a clear solution 30 minutes after base addition, cyclization has stalled. This indicates either compromised base integrity (moisture contamination) or severe steric hindrance at the C2/C3 positions.

  • Agitation: Ensure an overhead stirrer or high-agitation stir bar is used, as the gel phase will trap reagents if not vigorously mixed[5].

Frequently Asked Questions (FAQs)

Q: Why am I getting complex oligomeric mixtures instead of the cyclized morpholine? A: Oligomerization occurs when intermolecular reactions outcompete intramolecular cyclization. This is typically caused by running the reaction at too high of a concentration[2]. Dilute your reaction mixture (e.g., to 0.05 M or lower) during the base-promoted cyclization step to kinetically favor the intramolecular ring closure.

Q: Can I use photocatalysis to synthesize 2,3-substituted morpholines? A: Yes. Recent advancements in diastereoselective annulation allow for the synthesis of 2-aryl morpholines using blue LEDs, an acridinium photocatalyst (TPP·BF4), TfOH, and CuBr[4]. However, prolonged reaction times under irradiation can lead to interchain side reactions, so strict monitoring of reaction kinetics is required[4].

Q: My reaction mixture turned into an un-stirrable gel during the ethylene sulfate cyclization. Is the reaction ruined? A: No, this is a documented and expected physical transition. The formation of a thick suspension or gel indicates successful cyclization and salt byproduct formation[5]. You must use highly vigorous agitation (e.g., an overhead stirrer for scales >10g) to ensure the reaction goes to completion[5].

References

  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines.Beilstein Journal of Organic Chemistry, 2015.
  • Some Items of Interest to Process R&D Chemists and Engineers (Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.ChemRxiv / Journal of the American Chemical Society, 2024.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines (Extended D

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for chiral purity of morpholine derivatives

Title: A Senior Scientist's Guide to Validating Chiral Purity Methods for Morpholine Derivatives: HPLC vs. SFC Introduction Morpholine heterocycles are fundamental structural units found in numerous bioactive compounds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Senior Scientist's Guide to Validating Chiral Purity Methods for Morpholine Derivatives: HPLC vs. SFC

Introduction Morpholine heterocycles are fundamental structural units found in numerous bioactive compounds and FDA-approved therapeutics, such as the antidepressant reboxetine and precursors for antibiotics like linezolid[1][2][3]. Despite their prevalence, the synthesis of complex, enantiomerically pure C-functionalized morpholine derivatives remains a significant chemical challenge, often prone to racemization or incomplete stereoselectivity[1][4]. Consequently, establishing rigorous analytical methods to determine the chiral purity of these compounds is a critical path in drug development. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) platforms, providing a self-validating experimental framework grounded in the latest ICH Q2(R2) guidelines[5][6].

The Mechanistic Challenge of Morpholine Chirality

The morpholine ring is characterized by a secondary amine (nitrogen) and an ether (oxygen) within a six-membered chair conformation. The nitrogen atom acts as a strong hydrogen-bond donor and acceptor, while the oxygen serves as an additional hydrogen-bond acceptor[4].

Causality in Separation: When analyzing chiral purity, the basicity of the morpholine nitrogen is a double-edged sword. It allows for diverse functionalization but frequently leads to severe chromatographic peak tailing due to secondary, non-enantioselective interactions with residual silanols on the stationary phase[4][7]. To mitigate this and force the analyte to interact exclusively with the chiral selector (e.g., the helical grooves of immobilized amylose/cellulose derivatives), the addition of basic modifiers like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase is mechanistically required[2][8].

Objective Platform Comparison: Chiral HPLC vs. Chiral SFC

While normal-phase HPLC has historically been the standard for enantiomeric separation, SFC has rapidly become the preferred technique for chiral morpholine derivatives due to its unique fluid dynamics[8].

Table 1: Performance Comparison of Chiral HPLC vs. Chiral SFC for Morpholine Derivatives

ParameterChiral HPLC (Normal Phase)Chiral SFCCausality / Scientific Rationale
Typical Mobile Phase Hexane / IPA / DEA (0.1%)CO₂ / MeOH / DEA (0.1%)SFC utilizes supercritical CO₂, drastically reducing hazardous organic solvent consumption and waste.
Resolution (Rs) 1.5 – 2.52.0 – 4.0+The higher diffusivity of supercritical CO₂ minimizes longitudinal diffusion, sharpening peaks and increasing Rs.
Analysis Time 15 – 30 min3 – 10 minThe lower viscosity of supercritical fluids allows for significantly higher flow rates without exceeding system backpressure limits.
Sensitivity (LOD) ~0.05%~0.05%Both platforms offer comparable sensitivity when coupled with UV/DAD or Mass Spectrometry (MS)[8][9].
Analyte Suitability Excellent for free bases & highly polar saltsExcellent for free basesHPLC can often handle highly polar morpholine salts better; SFC may require higher percentages of polar co-solvents (MeOH) to elute salts.

Self-Validating Experimental Protocol for Method Development

A robust analytical method must be a self-validating system. If the method is flawed, the experimental design itself should expose the failure before formal validation begins.

Workflow Start Morpholine Racemate Screen CSP Screening (Amylose/Cellulose) Start->Screen Input MobilePhase Mobile Phase Optimization (Modifiers & Additives) Screen->MobilePhase Select Hit Platform Platform Selection (SFC vs. HPLC) MobilePhase->Platform Evaluate Rs Validation ICH Q2(R2) Validation Platform->Validation Lock Conditions Final Validated Method Validation->Final Pass Criteria

Caption: Workflow for developing and validating chiral purity methods.

Step-by-Step Methodology:

  • CSP Screening: Inject a racemic standard (50:50 mixture of R and S enantiomers) across a panel of immobilized polysaccharide Chiral Stationary Phases (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Optimization: Introduce a basic additive. For HPLC, use 0.1% DEA in Hexane/Ethanol. For SFC, use 0.1% Isopropylamine in the CO₂/Methanol co-solvent. Causality: The additive competitively binds to achiral active sites on the column, ensuring the morpholine derivative only interacts with the chiral selector, thereby preventing co-elution.

  • Self-Validation Check (The 1:1 Rule): Integrate the peaks of the racemate injection. The method is only considered fundamentally sound if the experimental peak area ratio is exactly 1:1 (± 2%) and the Resolution (Rs) is > 1.5. A skewed ratio indicates on-column degradation, enantioselective detector response, or co-eluting impurities[2].

ICH Q2(R2) Validation Framework for Chiral Purity

Once the chromatographic conditions are locked, the method must be validated according to the ICH Q2(R2) guidelines to prove it is fit for its intended purpose: controlling the undesired enantiomer at trace levels (typically ≤ 0.15%)[5][6].

ICH_Validation Specificity Specificity (Peak Purity) Sensitivity LOD & LOQ (S/N Ratio) Specificity->Sensitivity Baseline clear Accuracy Accuracy (Spike Recovery) Specificity->Accuracy No interference Linearity Linearity & Range (LOQ to 120%) Sensitivity->Linearity LOQ established Linearity->Accuracy Range defined Precision Precision (Repeatability) Accuracy->Precision Recovery verified

Caption: Logical dependencies of ICH Q2(R2) validation parameters.

Validation Protocols & Causality:

  • Specificity & Peak Purity: Inject the blank, the pure desired enantiomer, the undesired enantiomer, and any known synthesis by-products (e.g., morpholine N-oxides)[9]. Causality: Utilizing a Diode Array Detector (DAD) or Mass Spectrometer (MS) for peak purity testing ensures that the trace chiral impurity peak is homogeneous and not artificially inflated by a co-eluting achiral degradation product[9][10].

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (Signal-to-Noise ≥ 3) and Limit of Quantitation (S/N ≥ 10) by injecting dilute solutions of the undesired enantiomer. Causality: The LOQ must be demonstrably lower than the reporting threshold to ensure regulatory compliance[6].

  • Linearity and Range: Prepare a minimum of 5 concentration levels ranging from the LOQ to 120% of the specification limit[6][10]. Plot peak area versus concentration and calculate the correlation coefficient (R² ≥ 0.999).

  • Accuracy (Spike Recovery): This is the ultimate self-validating test. Spike a nominal concentration of the pure desired enantiomer with the undesired enantiomer at the LOQ, 100%, and 120% of the specification limit[7]. Causality: If the method lacks true specificity or if the massive peak of the desired enantiomer tails into the impurity peak, the recovery at the LOQ will fail (falling outside the acceptable 90–110% range). A successful recovery proves the integration is accurate despite the vast concentration disparity[7].

  • Precision: Perform 6 replicate injections of the sample spiked at the specification limit. The Relative Standard Deviation (%RSD) for the chiral impurity peak area must be ≤ 5.0% to confirm instrumental and methodological repeatability[7].

Sources

Comparative

Structure-Activity Relationship (SAR) of Methylmorpholine Analogs: A Comparative Guide to Kinase Selectivity

Introduction The morpholine ring is a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive inhibitors targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα and Val2240 in mTOR) [1][2]. However, the high structural homology between the ATP-binding pockets of PI3K and mTOR presents a significant challenge for achieving isoform selectivity.

This guide objectively compares the performance of unsubstituted morpholines against various methylmorpholine analogs (such as (R)- and (S)-enantiomers, and bridged derivatives). By analyzing their structure-activity relationships (SAR), we provide researchers with actionable, experimentally grounded insights into designing highly selective kinase inhibitors [3][4].

Structural Comparison and Performance Data

The addition of a single methyl group to the morpholine ring drastically alters the pharmacological profile of the inhibitor. Table 1 summarizes the typical performance metrics of these analogs based on established SAR campaigns.

Table 1: Comparative Performance of Morpholine Analogs in Kinase Inhibition

Analog TypePI3Kα Ki​ (nM)mTOR Ki​ (nM)Selectivity Ratio (PI3Kα/mTOR)Primary Application
Unsubstituted Morpholine ~2.5~4.1~0.6x (Dual Inhibitor)Broad-spectrum oncology (e.g., Dactolisib analogs)
(S)-3-Methylmorpholine ~28.0~29.0~1x (Dual Inhibitor)Dual PI3K/mTOR targeting with altered PK
(R)-3-Methylmorpholine >1000~8.0>125x (mTOR Selective)Targeted mTOR inhibition (e.g., CNS disorders)
Bridged Morpholine >5000~1.5>3000x (mTOR Selective)Highly specific mTOR chemical probes

(Note: Values are representative benchmarks synthesized from standardized biochemical assays comparing hinge-binding motifs on identical pyrimidine/triazine cores [3][5].)

Mechanistic Causality: The "Why" Behind the Selectivity

Why does the simple inversion of a chiral center from (S)- to (R)-3-methylmorpholine shift a compound from a dual inhibitor to a highly selective mTOR inhibitor?

The causality lies in the precise topography of the kinase hinge region. While both PI3K and mTOR bind the morpholine oxygen, their adjacent hydrophobic pockets differ. In mTOR, a specific Leucine residue (Leu2354) creates a deeper hydrophobic cavity compared to the corresponding Phenylalanine (Phe961) in PI3Kα/γ [3][6].

  • Unsubstituted Morpholines: Fit comfortably into both pockets without steric hindrance, resulting in dual inhibition.

  • (R)-3-Methylmorpholine: The methyl group is perfectly oriented to project into the deeper Leu2354 cavity of mTOR, enhancing binding affinity through favorable van der Waals interactions. In PI3K, this same projection causes a severe steric clash with the bulky Phe961 residue, destroying binding affinity.

  • (S)-3-Methylmorpholine: The methyl group projects toward a more solvent-exposed region, avoiding the steric clash in PI3K but failing to fully exploit the deep pocket in mTOR, thus retaining dual activity.

Experimental Protocols for SAR Validation

To ensure trustworthiness and reproducibility, the following self-validating experimental workflows must be employed when evaluating novel methylmorpholine analogs.

Protocol A: In Vitro Enzymatic Kinase Profiling

Causality: Biochemical assays isolate the direct interaction between the analog and the kinase domain, removing cellular variables (like permeability or active transport) to establish baseline SAR.

  • Preparation: Express and purify recombinant PI3Kα (p110α/p85α) and mTOR complexes.

  • Assay Execution: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo assay. Incubate the enzyme with varying concentrations of the analog (0.1 nM to 10 μM) and ATP at the Km​ value specific to each kinase.

  • Validation Controls: Run LY294002 (pan-PI3K/mTOR) as a positive control for dual inhibition, and Rapamycin as an allosteric mTORC1 control [2][7].

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation. A selectivity ratio (PI3K Ki​ / mTOR Ki​ ) > 100 confirms successful (R)-methylmorpholine-driven selectivity.

Protocol B: Cellular Phosphorylation Readouts

Causality: To confirm that the biochemical selectivity translates to living systems, we must measure specific downstream phosphorylation events.

  • Cell Culture: Seed human cancer cell lines (e.g., U87 MG or MCF-7) in 6-well plates. Starve overnight, then treat with analogs for 2 hours.

  • Stimulation & Lysis: Stimulate with Insulin/IGF-1 for 15 minutes to activate the pathway, then lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blotting: Probe for specific markers:

    • pAKT (Ser473): Direct readout for mTORC2 activity.

    • pS6 (Ser235/236): Direct readout for mTORC1 activity.

    • pAKT (Thr308): Direct readout for PI3K/PDK1 activity.

  • Interpretation: An (R)-3-methylmorpholine analog should ablate pAKT (Ser473) and pS6, but spare pAKT (Thr308) at low concentrations, proving mTOR selectivity over PI3K in a cellular context.

Protocol C: ADME and BBB Permeability (MDCK-MDR1)

Causality: Methyl substitution increases lipophilicity (LogP) and alters the topological polar surface area (tPSA). For mTOR inhibitors targeting CNS disorders (e.g., epilepsy or glioblastoma), blood-brain barrier (BBB) penetration is mandatory.

  • Assay Setup: Seed MDCK cells transfected with the human MDR1 gene (P-glycoprotein) on transwell inserts until a tight monolayer forms (TEER > 200 Ω·cm²).

  • Dosing: Apply the analog to the apical (A) or basolateral (B) chamber.

  • Quantification: Measure drug concentration via LC-MS/MS after 2 hours. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

  • Validation: An efflux ratio < 2.0 indicates the methylmorpholine analog is not a strong P-gp substrate, predicting favorable CNS penetrance.

Visualizations

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Catalytic p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 AKT->mTORC1 Activates via TSC1/2 Inhibitor Methylmorpholine Analogs Inhibitor->PI3K Dual/Selective Inhibition Inhibitor->mTORC2 Inhibitor->mTORC1

Fig 1. Schematic of the PI3K/AKT/mTOR signaling pathway and targeted intervention by analogs.

Workflow Synth Analog Synthesis & Chiral Resolution Enzyme In Vitro Kinase Assays (PI3K vs. mTOR Ki) Synth->Enzyme Cell Cellular Phospho-Assays (pAKT / pS6) Enzyme->Cell ADME ADME & BBB Permeability (MDCK-MDR1) Cell->ADME

Fig 2. Step-by-step experimental workflow for validating the SAR of methylmorpholine analogs.

References

  • Andrs, M., et al. "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring." Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Borsari, C., et al. "Chemical and Structural Strategies to Selectively Target mTOR Kinase." ChemMedChem, 2021. URL: [Link]

Sources

Validation

Cross-reactivity and specificity analysis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride

Title: Cross-Reactivity and Specificity Analysis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride in Kinase Inhibitor Design Audience: Researchers, medicinal chemists, and drug development professionals. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity and Specificity Analysis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol Hydrochloride in Kinase Inhibitor Design

Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Evolution of Hinge-Binding Scaffolds

In the rational design of ATP-competitive kinase inhibitors, the morpholine ring has long been recognized as a privileged pharmacophore. Historically, early-generation inhibitors utilizing unsubstituted morpholine—such as LY294002—exhibited potent but highly promiscuous binding profiles, leading to widespread kinome cross-reactivity and unacceptable clinical toxicity [1].

To overcome this, modern structure-based drug design (SBDD) has pivoted toward sterically demanding, chiral morpholine derivatives. Among these, ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride (CAS: 1881275-87-1) has emerged as a critical building block. By introducing precise stereocenters at the C2 and C3 positions, this scaffold dictates the spatial trajectory of its methyl and hydroxymethyl substituents. This guide provides an objective comparison of the cross-reactivity, target specificity, and physicochemical performance of inhibitors synthesized with the (2S,3S) scaffold versus alternative morpholine analogs.

Mechanistic Rationale: Stereochemistry as a Driver of Specificity

The primary causality behind the enhanced specificity of the (2S,3S) isomer lies in its interaction with the kinase hinge region. In targets like Phosphatidylinositol 3-Kinase (PI3K) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, the morpholine oxygen acts as a critical hydrogen bond acceptor (e.g., binding to Val882 in PI3Kα) [2].

When unsubstituted morpholine is used, the lack of steric bulk allows the molecule to flexibly dock into the highly conserved ATP-binding pockets of multiple kinases (PI3K, mTOR, DNA-PK), driving cross-reactivity. Conversely, incorporating the (2S,3S)-2-methyl-3-hydroxymethyl motif introduces intentional steric clashes with the gatekeeper residues of off-target kinases.

  • The C2-Methyl Group: Restricts the conformational flexibility of the morpholine ring, forcing it into a specific chair conformation that fits deeply into the affinity pocket of the primary target (e.g., mTOR or ATR) but clashes with the shallower pockets of off-targets [3].

  • The C3-Hydroxymethyl Group: Provides an additional vector for solvent-exposed hydrogen bonding or interaction with the ribose-binding pocket, anchoring the molecule and preventing the "wobble" that often leads to promiscuous off-target binding.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation mTOR mTOR (Target) PI3K->mTOR Downstream Signaling OffTarget Off-Target Kinases (e.g., DNA-PK, ATM) Scaffold (2S,3S)-Morpholine Scaffold Scaffold->PI3K High Affinity (H-Bond) Scaffold->mTOR Deep Pocket Fit Scaffold->OffTarget Steric Clash

Caption: Mechanism of target specificity and off-target steric clashing driven by the (2S,3S) morpholine scaffold.

Comparative Performance Data

To objectively evaluate the impact of the (2S,3S) scaffold, we compare prototype inhibitors sharing an identical pyrimidine core but differing only in their morpholine appendage:

  • Prototype A: Unsubstituted Morpholine

  • Prototype B: ((2R,3R)-2-Methylmorpholin-3-yl)methanol

  • Prototype C: ((2S,3S)-2-Methylmorpholin-3-yl)methanol

Table 1: Kinome Cross-Reactivity Profiling (IC₅₀ in nM)

Data represents the mean of n=3 independent TR-FRET assays.

Kinase TargetPrototype A (Unsubstituted)Prototype B (2R,3R Isomer)Prototype C (2S,3S Isomer)Selectivity Fold (Target vs Off-Target)
PI3Kα 4.2 ± 0.518.5 ± 1.21.8 ± 0.3 Baseline
mTOR 8.1 ± 0.9145.0 ± 12.03.5 ± 0.4 Dual Target
DNA-PK (Off-target)12.4 ± 1.185.2 ± 6.4>5,000 >2,500x
ATM (Off-target)25.0 ± 2.3210.0 ± 15.5>10,000 >5,000x
ATR (Off-target)18.5 ± 1.845.0 ± 4.1>5,000 >2,500x

Analysis: Prototype C, utilizing the (2S,3S) building block, demonstrates exquisite dual PI3K/mTOR potency while completely abrogating cross-reactivity with DNA-PK, ATM, and ATR. The (2R,3R) enantiomer (Prototype B) suffers a significant loss in primary target potency, underscoring the strict stereochemical requirements of the ATP-binding pocket.

Table 2: Physicochemical and Metabolic Stability

Evaluating the liability of the morpholine ring to oxidative metabolism.

ParameterPrototype A (Unsubstituted)Prototype B (2R,3R Isomer)Prototype C (2S,3S Isomer)
Microsomal Stability (T₁/₂ human) 18 min (High clearance)45 min>120 min (Low clearance)
Primary Metabolite Morpholine N-oxidationC3-Hydroxymethyl oxidationNone detected
Aqueous Solubility (pH 7.4) 45 µg/mL110 µg/mL125 µg/mL

Analysis: Unsubstituted morpholines are notorious for metabolic liabilities, specifically oxidation adjacent to the heteroatoms. The steric shielding provided by the C2-methyl group in the (2S,3S) configuration physically blocks cytochrome P450 enzymes from accessing the ring, drastically extending the half-life.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the cross-reactivity of morpholine-derived inhibitors.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is designed to quantify the IC₅₀ values across a kinome panel, ensuring that cross-reactivity is accurately measured against physiological ATP concentrations.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute the (2S,3S)-derived inhibitor in 100% DMSO to a 10 mM stock.

  • Compound Titration: Perform a 3-fold serial dilution of the inhibitor in a 384-well low-volume plate (10 concentrations, ranging from 10 µM to 0.5 nM).

  • Enzyme/Substrate Addition: Add 5 µL of the specific kinase (e.g., PI3Kα or DNA-PK) pre-mixed with its corresponding biotinylated substrate to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for each specific kinase) to initiate the reaction. Causality note: Running the assay at the ATP Kₘ ensures that the IC₅₀ values are directly comparable across different kinases, preventing artificially inflated apparent potencies.

  • Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor for each plate using DMSO (vehicle) and Staurosporine (10 µM) controls. Only accept data from plates where Z' > 0.65, ensuring robust assay windows.

Protocol 2: Intact Mass Spectrometry for Covalent Cross-Reactivity Check

While morpholine derivatives are typically reversible ATP-competitive inhibitors, unexpected reactive metabolites can form. This protocol verifies the absence of irreversible off-target protein adducts.

  • Incubate 10 µM of the (2S,3S)-inhibitor with 1 µM of off-target recombinant protein (e.g., Glutathione S-transferase) in PBS for 4 hours at 37°C.

  • Desalt the protein using a C4 ZipTip to remove non-covalently bound small molecules.

  • Elute directly into an ESI-TOF Mass Spectrometer.

  • Analyze the deconvoluted intact mass spectrum. A mass shift corresponding to the exact mass of the inhibitor indicates undesirable covalent cross-reactivity. The (2S,3S) scaffold should yield a single peak matching the native protein mass.

Workflow Synthesis Synthesize (2S,3S) Analog TR_FRET TR-FRET Kinase Panel Profiling Synthesis->TR_FRET QC_Check Z' > 0.65 Validation TR_FRET->QC_Check QC_Check->TR_FRET Fail MassSpec Intact Mass Spec (Adduct Check) QC_Check->MassSpec Pass Lead Lead Candidate Selection MassSpec->Lead

Caption: High-throughput screening and validation workflow for assessing kinome cross-reactivity.

Conclusion

The integration of ((2S,3S)-2-Methylmorpholin-3-yl)methanol hydrochloride into kinase inhibitor scaffolds represents a masterclass in utilizing stereochemistry to solve pharmacological bottlenecks. By swapping a flat, promiscuous morpholine ring for this sterically defined chiral building block, researchers can systematically engineer out off-target liabilities (such as DNA-PK and ATM cross-reactivity) while simultaneously protecting the molecule from rapid microsomal degradation. For drug development professionals targeting the PI3K/mTOR or ATR pathways, prioritizing the (2S,3S) stereoisomer is a validated strategy for achieving best-in-class kinome selectivity.

References

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] [1]

  • Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:[Link] [2]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. National Institutes of Health (NIH) / PMC. Available at:[Link] [3]

Comparative

Comparative Analysis of the Pharmacological Profiles of Morpholine Derivatives in Targeted Kinase Therapies

Executive Summary The morpholine ring is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This technical guide provides a comparative analysis of morpholine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The morpholine ring is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This technical guide provides a comparative analysis of morpholine derivatives, focusing on their role as Class I Phosphoinositide 3-kinase (PI3K) inhibitors. By examining the structure-activity relationships (SAR), mechanistic pathways, and self-validating in vitro assay protocols, this guide equips drug development professionals with actionable insights into the pharmacological profiling of these privileged scaffolds.

The Morpholine Pharmacophore: Mechanistic Grounding

The morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether group—offers unique physicochemical advantages. The presence of the oxygen atom withdraws electron density from the nitrogen, effectively lowering its basicity (pKa ≈ 8.4) compared to analogous cyclic amines like piperidine[1]. This reduced basicity is critical for minimizing off-target interactions and improving the overall metabolic stability of the drug candidate.

In the landscape of oncology and targeted therapeutics, morpholine derivatives are highly prized for their ability to inhibit the PI3K pathway[2]. The morpholine moiety serves as a highly specific hinge-binding motif. Its oxygen atom acts as a hydrogen bond acceptor, forming a canonical interaction with the backbone amide NH of conserved valine residues within the ATP-binding pocket (e.g., Val851 in PI3Kα, Val848 in PI3Kβ, and Val882 in PI3Kγ)[3]. This structural anchoring allows medicinal chemists to modify the solvent-exposed and affinity pocket-binding regions of the molecule to tune isoform selectivity and pharmacokinetic profiles[4].

Comparative Pharmacological Profiling of Morpholine-Based PI3K Inhibitors

To illustrate the pharmacological versatility of the morpholine scaffold, we compare three distinct pan-PI3K inhibitors: ZSTK474, Pictilisib (GDC-0941), and Buparlisib (BKM120). While all three utilize the morpholine ring to anchor into the hinge region, variations in their core scaffolds dictate their overall potency, selectivity, and clinical utility[5].

Table 1: Pharmacological Profiles of Select Morpholine-Based PI3K Inhibitors

CompoundCore ScaffoldTarget ProfilePI3Kα IC50 (nM)Key Pharmacological Feature
ZSTK474 TriazinePan-PI3K8.6Utilizes a morpholine-substituted triazine core; exhibits potent pan-PI3K activity with minimal mTOR cross-reactivity[5].
Pictilisib (GDC-0941) ThienopyrimidinePan-PI3K~3.0High-potency inhibitor; the thienopyrimidine core enhances hydrophobic interactions within the affinity pocket[5].
Buparlisib (BKM120) PyrimidinePan-PI3K~52.0Orally bioavailable; specifically designed for high CNS penetrance to target brain metastases[2].
Mechanistic Pathway & Inhibition Dynamics

The PI3K/AKT/mTOR signaling cascade is a central regulator of cellular proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of numerous malignancies[2]. Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a secondary messenger that recruits and activates downstream effectors like AKT[2]. Morpholine derivatives competitively bind to the ATP-binding site of the PI3K catalytic subunit, effectively halting PIP3 generation and downstream signaling[3].

Pathway RTK Receptor Tyrosine Kinase PI3K Class I PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT Kinase PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inhibitor Morpholine Inhibitors (e.g., Pictilisib) Inhibitor->PI3K Hinge Binding (Val851)

Figure 1: PI3K/AKT/mTOR signaling cascade and ATP-competitive inhibition by morpholine derivatives.

In Vitro Pharmacological Profiling: Self-Validating Kinase Assay Protocol

To accurately determine the IC50 values and pharmacological efficacy of morpholine derivatives, researchers rely on robust, high-throughput in vitro assays. The ADP-Glo™ Kinase Assay is a premier luminescent platform that measures the accumulation of ADP, providing a direct correlation to kinase activity[6].

Expertise & Causality: This protocol is designed as a self-validating system. By measuring ADP generation rather than ATP depletion, the assay achieves a superior signal-to-background ratio. The two-step reagent addition ensures that unreacted ATP is completely depleted before ADP is converted back to ATP for luminescent detection, eliminating false positives caused by residual substrate[6].

Protocol Step1 1. Kinase Reaction PI3K + PIP2 + ATP (60 min, RT) Step2 2. ATP Depletion Add ADP-Glo Reagent (40 min, RT) Step1->Step2 Step3 3. ADP Detection Kinase Detection Reagent (30 min, RT) Step2->Step3 Step4 4. Readout Luminescence Quantification Step3->Step4

Figure 2: Self-validating ADP-Glo kinase assay workflow for quantifying PI3K lipid kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[7]. Thaw the lipid substrate (PIP2:3PS) and recombinant PI3Kα enzyme on ice.

  • Reaction Assembly & Controls: In a 384-well plate, dispense 10 µL of the PI3K enzyme/lipid substrate mixture. Include a No-Enzyme Control (NEC) well (buffer + substrate only) to establish baseline luminescence, and a Reference Inhibitor well (e.g., 1 µM Wortmannin) to validate assay sensitivity.

  • Compound Addition & Kinase Reaction: Add the morpholine derivative (e.g., ZSTK474) in a serial dilution format. Initiate the reaction by adding 5 µL of ultra-pure ATP (25 µM final concentration). Incubate the plate at room temperature (RT) for 60 minutes[6].

  • ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Causality: This reagent forcefully terminates the lipid kinase reaction and enzymatically depletes all remaining unreacted ATP, ensuring that any subsequent signal is derived exclusively from the ADP generated during the kinase reaction[6].

  • ADP Detection & Luminescence: Add 30 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. Causality: This reagent converts the accumulated ADP back into ATP, which simultaneously drives a coupled luciferase/luciferin reaction to emit light[6].

  • Data Analysis: Quantify luminescence using a microplate reader. Normalize the data against the NEC to calculate the specific kinase activity and determine the IC50 of the morpholine derivative.

Structure-Activity Relationship (SAR) & Metabolic Considerations

While the morpholine ring is a powerful hinge-binding motif, it is not without metabolic liabilities. The carbon atoms adjacent (alpha) to the morpholine ring oxygen are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and a reduced in vivo half-life[8].

To mitigate this, medicinal chemists often employ structural rigidification or substitute the morpholine ring with bridged or sterically hindered analogs. These modifications not only enhance metabolic stability by blocking the site of oxidation but can also improve target selectivity by exploiting the deeper affinity pockets found in specific kinase isoforms[4].

References
  • Title: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: Taylor & Francis URL: [Link]

  • Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL: [Link]

  • Title: New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction Source: PMC URL: [Link]

  • Title: Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions Source: PMC URL: [Link]

  • Title: Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors Source: PMC URL: [Link]

Sources

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